molecular formula C20H21Cl2N5O2 B2421286 3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-16-0

3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2421286
CAS RN: 899988-16-0
M. Wt: 434.32
InChI Key: NHFNHDHCNUOIKG-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the various substituents. The 2,4-dichlorobenzyl and isopropyl groups could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the purine ring system, along with the various substituents attached to it. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the dichlorobenzyl group could potentially undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Antiviral Activity

  • Research has shown that compounds related to imidazo[2,1-f]purine-2,4-diones exhibit antiviral activities. In one study, specific derivatives displayed moderate activity against rhinovirus at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Potential Antidepressant Agents

  • Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. One study identified compounds with strong serotonin receptor affinity and phosphodiesterase inhibitor activity, showing promise in preliminary pharmacological studies (Zagórska et al., 2016).

Phosphodiesterase 4 Inhibitory Activities

  • Research involving 1-benzylxanthines, closely related to imidazo[2,1-f]purine-2,4(3H,8H)-dione, has indicated potent and selective inhibitory activities on phosphodiesterase 4 (PDE4), suggesting potential therapeutic applications in disorders related to PDE4 (Suzuki et al., 2006).

Antagonistic Activity at A3 Adenosine Receptors

  • Some derivatives of 1H-imidazo[2,1-f]purine-2,4-dione were found to be potent and selective antagonists of the A3 adenosine receptor, an area of interest for various therapeutic applications (Baraldi et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its specific chemical properties, how it is used, and the amount of exposure .

Future Directions

Future research could potentially focus on exploring the biological activity of this compound, as well as developing methods for its synthesis .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O2/c1-10(2)26-11(3)12(4)27-16-17(23-19(26)27)24(5)20(29)25(18(16)28)9-13-6-7-14(21)8-15(13)22/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNHDHCNUOIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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